5-Tert-butyl-2-propanamidobenzoic acid
Description
5-Tert-butyl-2-propanamidobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a tert-butyl group at the 5th position and a propanamide group at the 2nd position on the benzoic acid ring. It is a derivative of benzoic acid, which is widely used in various chemical and industrial applications.
Properties
IUPAC Name |
5-tert-butyl-2-(propanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-5-12(16)15-11-7-6-9(14(2,3)4)8-10(11)13(17)18/h6-8H,5H2,1-4H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKKWKJHDCALAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-propanamidobenzoic acid can be achieved through several synthetic routes. One common method involves the acylation of 5-tert-butyl-2-aminobenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-propanamidobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.
Scientific Research Applications
5-Tert-butyl-2-propanamidobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-propanamidobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The presence of the tert-butyl and propanamide groups can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-2-methoxybenzoic acid: Similar in structure but with a methoxy group instead of a propanamide group.
4-Tert-butylbenzoic acid: Lacks the propanamide group and has the tert-butyl group at the 4th position.
2-Propanamidobenzoic acid: Lacks the tert-butyl group and has only the propanamide group.
Uniqueness
5-Tert-butyl-2-propanamidobenzoic acid is unique due to the combination of the tert-butyl and propanamide groups on the benzoic acid ring This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Biological Activity
5-Tert-butyl-2-propanamidobenzoic acid, a compound of interest in pharmacological research, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its antioxidant, gastroprotective, and cytotoxic properties.
This compound is characterized by its structural formula, which contributes to its biological activity. The compound's molecular formula is , with a molecular weight of approximately 221.29 g/mol.
1. Antioxidant Activity
The antioxidant properties of this compound have been assessed through various in vitro assays. The compound demonstrated significant free radical scavenging activity, which is critical in mitigating oxidative stress-related damage in biological systems.
- DPPH Assay : The compound exhibited a notable reduction in DPPH radical concentration, indicating strong antioxidant potential.
- FRAP Assay : Results showed enhanced ferric reducing antioxidant power, further supporting its role as an effective antioxidant agent.
2. Gastroprotective Effects
Research has highlighted the gastroprotective effects of this compound, particularly in rodent models. In one study, the compound was administered to rats subjected to ethanol-induced gastric mucosal lesions.
- Mechanism of Action :
- Mucus Secretion : The compound significantly increased gastric wall mucus production.
- Superoxide Dismutase (SOD) Activity : Enhanced SOD levels were observed, contributing to reduced oxidative damage.
- Histological Analysis : Microscopic examination revealed less submucosal edema and leukocyte infiltration in treated groups compared to controls.
Table 1: Summary of Gastroprotective Effects
| Parameter | Control Group | Treatment Group (20 mg/kg) |
|---|---|---|
| Gastric Mucus (mg/g) | 0.45 | 1.12 |
| SOD Activity (U/mg protein) | 3.5 | 7.8 |
| Lesion Area (mm²) | 25 | 10 |
| MDA Levels (µmol/L) | 0.85 | 0.45 |
3. Cytotoxicity Studies
Cytotoxicity assays using the WRL68 cell line indicated that this compound has a high safety profile with an IC50 value exceeding 100 µg/mL, suggesting low toxicity at therapeutic concentrations.
Case Studies
A notable case study involved the administration of varying doses of the compound in a controlled experiment aimed at evaluating its protective effects against chemically induced gastric lesions:
- Study Design : Rats were divided into six groups, receiving either a vehicle or different doses of the compound (5, 10, and 20 mg/kg).
- Findings : The highest dose resulted in significant reductions in lesion area and MDA levels while increasing SOD activity and gastric mucus production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
